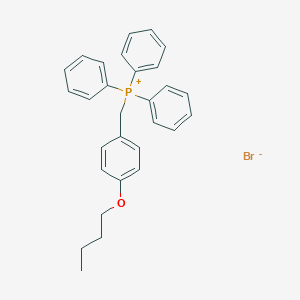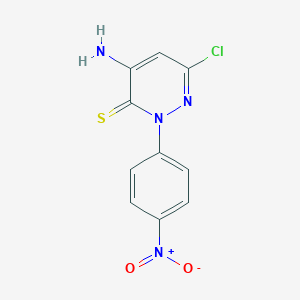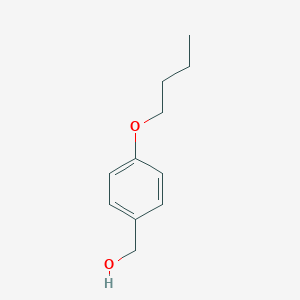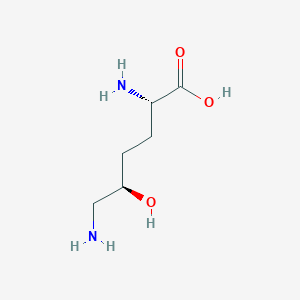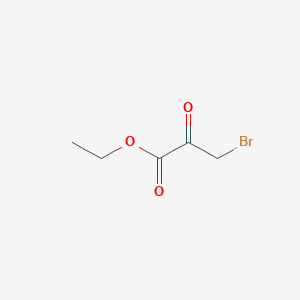
Ethyl bromopyruvate
概要
説明
Ethyl bromopyruvate is a technical grade compound with a linear formula of BrCH2COCOOC2H5 . It has a CAS Number of 70-23-5 and a molecular weight of 195.01 . It is a clear yellow to pink-red liquid .
Synthesis Analysis
Ethyl bromopyruvate is employed in a synthesis of thioxothiazolidines from primary amines and carbon disulfide . The reactants are preferably in sufficient molar ratios to convert all the ethyl pyruvate to Ethyl bromopyruvate .Molecular Structure Analysis
The molecular structure of Ethyl bromopyruvate is BrCH2COCOOC2H5 . It bears structural similarity to lactic acid and pyruvic acid .Chemical Reactions Analysis
Ethyl bromopyruvate exhibits concentration-dependent bactericidal activity . In M. tuberculosis, it inhibits GAPDH with a concomitant reduction in ATP levels and transferrin-mediated iron uptake . Apart from GAPDH, this compound inhibits pyruvate kinase, isocitrate lyase, and malate synthase to varying extents .Physical And Chemical Properties Analysis
Ethyl bromopyruvate has a density of 1.6±0.1 g/cm3, a boiling point of 224.3±0.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.1±3.0 kJ/mol .科学的研究の応用
Broad-Spectrum Antibacterial Agent
Ethyl bromopyruvate has been identified as a broad-spectrum antibacterial agent. It has shown to be effective against drug-susceptible and -resistant Mycobacterium tuberculosis and ESKAPE pathogens. It exhibits concentration-dependent bactericidal activity .
Inhibition of Bacterial Biofilm
Ethyl bromopyruvate has been found to significantly reduce bacterial biofilm. It was able to achieve this at a 64-fold lower concentration than vancomycin .
Synergistic Effect with Approved Drugs
Ethyl bromopyruvate has been tested for its ability to synergize with approved drugs. It did not negatively interact with any drug .
In Vivo Potential
In a neutropenic murine model of Staphylococcus aureus infection, ethyl bromopyruvate exhibited efficacy equal to that of vancomycin in reducing bacterial counts in the thigh, and at 1/25th of the dosage .
Synthesis of Thioxothiazolidines
Ethyl bromopyruvate is employed in a synthesis of thioxothiazolidines from primary amines and carbon disulfide .
Intermediate in the Manufacture of Pharmaceuticals and Agricultural Chemicals
Ethyl bromopyruvate (EBPY) is an intermediate with application in the manufacture of pharmaceuticals and agricultural chemicals. For example, EBPY may be used in the preparation of 2-ω-aminoalkyl and 2-ω- sulphanilamidoalkyl derivatives of thiazole and pyrimidine, which are potential bacterial inhibitors .
作用機序
Target of Action
Ethyl bromopyruvate primarily targets the glycolytic pathway and mitochondrial oxidative phosphorylation (OXPHOS) . It inhibits key enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , pyruvate kinase , isocitrate lyase , and malate synthase . These enzymes play crucial roles in energy production and metabolism in cells.
Mode of Action
Ethyl bromopyruvate acts as an alkylating agent . It inhibits the glycolytic process by interacting with its targets, leading to a reduction in ATP levels . In addition, it also inhibits mitochondrial OXPHOS, further disrupting energy production . This dual action on both glycolysis and OXPHOS is a key aspect of its mode of action.
Biochemical Pathways
The compound affects the glycolytic pathway and mitochondrial oxidative phosphorylation , both of which are critical for energy production in cells . By inhibiting key enzymes in these pathways, ethyl bromopyruvate disrupts the normal metabolic processes, leading to a decrease in ATP production . This can have significant downstream effects, including impaired cell growth and function.
Result of Action
The primary result of ethyl bromopyruvate’s action is a significant reduction in cellular ATP levels due to its inhibition of glycolysis and mitochondrial OXPHOS . This can lead to cell death, particularly in cells that rely heavily on these processes for energy, such as cancer cells . Therefore, ethyl bromopyruvate has potential as an anti-cancer agent .
Action Environment
The efficacy and stability of ethyl bromopyruvate can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . Additionally, its effectiveness can be affected by the presence of other substances in the environment, such as other drugs or chemicals.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 3-bromo-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICYTAYPKBLQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058780 | |
| Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl bromopyruvate | |
CAS RN |
70-23-5 | |
| Record name | Ethyl bromopyruvate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl bromopyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl bromopyruvate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl bromopyruvate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl bromopyruvate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ4Z94MM35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of ethyl bromopyruvate as an antibacterial agent?
A1: Ethyl bromopyruvate exhibits broad-spectrum antibacterial activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis and ESKAPE pathogens. Its primary mechanism involves the inhibition of glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in M. tuberculosis, leading to a reduction in adenosine triphosphate (ATP) levels and disruption of transferrin-mediated iron uptake [].
Q2: Does ethyl bromopyruvate inhibit other enzymes besides GAPDH?
A2: Yes, in addition to GAPDH, ethyl bromopyruvate also inhibits pyruvate kinase, isocitrate lyase, and malate synthase to varying extents in M. tuberculosis [].
Q3: How does ethyl bromopyruvate affect bacterial biofilms?
A3: Ethyl bromopyruvate has been shown to significantly reduce biofilm formation at a concentration 64-fold lower than vancomycin, highlighting its potential for treating biofilm-related infections [].
Q4: What is the significance of ethyl bromopyruvate's activity against ESKAPE pathogens?
A4: ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are notorious for their multidrug resistance. The potent activity of ethyl bromopyruvate against these pathogens makes it a promising candidate for developing new antibiotics [].
Q5: Has the in vivo efficacy of ethyl bromopyruvate been evaluated?
A5: Yes, in a neutropenic murine model of S. aureus infection, ethyl bromopyruvate demonstrated efficacy comparable to vancomycin in reducing bacterial counts in thigh tissue, even at a significantly lower dosage (1/25th) [].
Q6: What is the molecular formula and weight of ethyl bromopyruvate?
A6: The molecular formula of ethyl bromopyruvate is C5H7BrO3, and its molecular weight is 209.02 g/mol.
Q7: What spectroscopic data is available for ethyl bromopyruvate?
A7: While specific spectroscopic data is not provided in the provided research, ethyl bromopyruvate is commonly characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [].
Q8: How is ethyl bromopyruvate used in the synthesis of quinoline derivatives?
A8: Ethyl bromopyruvate reacts with acetylenedicarboxylate and isatin in the presence of sodium hydride (NaH) to regioselectively yield quinoline derivatives with the ethyl ester group in the 4-position [].
Q9: Can ethyl bromopyruvate be used to synthesize thiazole derivatives?
A9: Yes, ethyl bromopyruvate is a versatile reagent for thiazole synthesis. It reacts with benzothioamides to produce thiazole derivatives. The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on the benzothioamide ring [].
Q10: What other heterocyclic compounds can be synthesized using ethyl bromopyruvate?
A10: Ethyl bromopyruvate has proven valuable for synthesizing a wide range of heterocyclic compounds, including:- Functionalized thiazoles [, ]- Indolizines []- Functionalized furans []- Imidazo[2,1-b]thiazoles []- Pyrrolo[1,2-a]quinoxalines [, ]- Thiazolo[3,4-a]quinoxalines []- Pyrrolo[1,2-f]phenanthridines []- (1,2-Dihydro-2-oxoquinoxaline-3-yl)methyl carbamodithioate derivatives []- Dihydropyrimidinones and tetrahydro-2-thioxopyrimidinones []- Oxazolopyrimidoazepines []- Imidazopyrimidines []
Q11: What role does ethyl bromopyruvate play in the synthesis of difluoroindolecarboxylic acid ethyl esters?
A11: Lithiated N-BOC-3,4-difluoroaniline reacts with ethyl bromopyruvate to afford ethyl 4,5-difluoroindole-3-carboxylate. This reaction provides a simple and direct method for synthesizing specific difluoroindolecarboxylic acid ethyl esters [].
Q12: Are there any specific reaction conditions or catalysts often employed in reactions involving ethyl bromopyruvate?
A12: Reaction conditions and catalysts for reactions involving ethyl bromopyruvate vary depending on the desired product. Common conditions include the use of bases like sodium hydride (NaH) or potassium hydroxide (KOH), and solvents like ethanol or acetonitrile. Some reactions proceed efficiently under mild, solvent-free conditions at room temperature [, , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






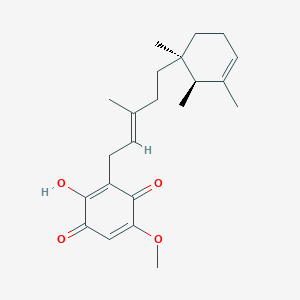

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)




